Product packaging for Mometasone Furoate EP Impurity F(Cat. No.:)

Mometasone Furoate EP Impurity F

Cat. No.: B13385922
M. Wt: 535.4 g/mol
InChI Key: XXMUYUVNHWPWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Impurity profiling is the comprehensive process of identifying and quantifying impurities that may be present in an API. pharmaffiliates.com These impurities can originate from various sources, including raw materials, manufacturing processes, degradation of the API, or interactions with packaging materials. aquigenbio.comeurekaselect.com The significance of this practice is multi-faceted:

Patient Safety: The primary concern is the potential for impurities to be toxic, even at trace levels. pharmaffiliates.com Thorough profiling helps to ensure that any harmful substances are identified and controlled within safe limits. aquigenbio.comresearchgate.net

Drug Efficacy: Impurities can sometimes alter the stability and bioavailability of the API, potentially leading to reduced therapeutic effectiveness. pharmaffiliates.comeurekaselect.com

Regulatory Compliance: Global regulatory bodies, such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have stringent requirements for the control of impurities in pharmaceutical products. pharmaffiliates.comaquigenbio.com

Process Optimization: Understanding the impurity profile can provide valuable insights into the manufacturing process, allowing for optimization to minimize the formation of unwanted by-products. aquigenbio.com

Regulatory Landscape for Pharmaceutical Impurities: Focus on European Pharmacopoeia (EP) Requirements

The European Pharmacopoeia (EP) provides a legal and scientific benchmark for pharmacopoeial standards in Europe. It plays a crucial role in ensuring the quality of medicines. The EP sets out detailed requirements for the control of impurities in substances for pharmaceutical use. scribd.com

General monograph 2034, "Substances for pharmaceutical use," and general text 5.10, "Control of impurities in substances for pharmaceutical use," are key documents that outline the principles and thresholds for reporting, identifying, and qualifying impurities. edqm.euedqm.eu The EP establishes specific limits for known and unknown impurities in individual drug monographs. edqm.eu These requirements are legally binding and essential for any pharmaceutical product to be marketed in its member states. edqm.eu The implementation of these standards, often in alignment with the International Council for Harmonisation (ICH) guidelines, ensures a high level of public health protection. eurofins.com

Definition and Structural Context of Mometasone (B142194) Furoate EP Impurity F

Mometasone Furoate EP Impurity F is a specific impurity that is monitored in the production of Mometasone Furoate, a synthetic corticosteroid. nih.gov Its presence is a critical quality attribute that is controlled according to the standards set by the European Pharmacopoeia.

This compound is chemically identified by several names. Its common synonym is 6-Oxo Mometasone Furoate. synzeal.comsynthinkchemicals.com The systematic IUPAC name for this compound is 9,21-dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate (B1237412). synzeal.comveeprho.com Another chemical name is (11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-pregna-1,4-diene-3,6,20-trione. synthinkchemicals.comscbt.com

Table 1: Chemical Identity of this compound

Identifier Name
Common Name This compound
Synonym 6-Oxo Mometasone Furoate
IUPAC Name 9,21-dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate synzeal.comveeprho.com

The unique Chemical Abstracts Service (CAS) Registry Number for this compound is 1305334-30-8. synzeal.comsynthinkchemicals.comveeprho.comscbt.com This number is a universally recognized identifier for this specific chemical substance. Its molecular formula is C₂₇H₂₈Cl₂O₇, and it has a molecular weight of 535.41 g/mol . synthinkchemicals.comveeprho.comscbt.comsigmaaldrich.com

Table 2: Molecular Descriptors of this compound

Descriptor Value
CAS Registry Number 1305334-30-8 synthinkchemicals.comveeprho.comscbt.com
Molecular Formula C₂₇H₂₈Cl₂O₇ synthinkchemicals.comveeprho.comscbt.com
Molecular Weight 535.41 g/mol synthinkchemicals.comveeprho.comscbt.com
InChI InChI=1S/C27H28Cl2O7/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1
InChIKey WOFMFGQZHJDGCX-ZULDAHANSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28Cl2O7 B13385922 Mometasone Furoate EP Impurity F

Properties

Molecular Formula

C27H28Cl2O7

Molecular Weight

535.4 g/mol

IUPAC Name

[9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C27H28Cl2O7/c1-14-9-16-17-11-19(31)18-10-15(30)6-7-24(18,2)26(17,29)21(32)12-25(16,3)27(14,22(33)13-28)36-23(34)20-5-4-8-35-20/h4-8,10,14,16-17,21,32H,9,11-13H2,1-3H3

InChI Key

XXMUYUVNHWPWLS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Origin of Product

United States

Elucidation of Mometasone Furoate Ep Impurity F Origin and Formation Mechanisms

Process-Related Impurity Formation in Mometasone (B142194) Furoate Synthesis

The manufacturing of Mometasone Furoate is a complex multi-step process that can inadvertently lead to the formation of various impurities. nih.govnih.govresearchgate.net These process-related impurities arise from the starting materials, intermediates, reagents, and the specific reaction conditions employed during synthesis. researchgate.netmdpi.com

While specific details of the commercial synthesis of Mometasone Furoate are often proprietary, the scientific literature outlines general synthetic approaches. nih.gov These routes typically involve multiple steps, including oxidations, halogenations, and esterifications. nih.govresearchgate.net Impurity F, also known as 6-Oxo Mometasone Furoate, is likely formed through an oxidation reaction at the C-6 position of the steroid nucleus of Mometasone Furoate or a precursor. The specific reagents and conditions used in the oxidation steps of the synthesis are critical in determining the level of this impurity.

The formation of Impurity F is influenced by several Critical Process Parameters (CPPs). These parameters must be carefully controlled to minimize the generation of this and other impurities. Key CPPs that can affect the level of Impurity F include:

Temperature: Higher temperatures can increase the rate of side reactions, potentially leading to greater formation of Impurity F.

pH: The acidity or basicity of the reaction mixture can influence the stability of intermediates and the selectivity of reactions.

Reagent Concentration: The concentration of oxidizing agents and other reactants must be precisely controlled to ensure the desired reaction proceeds efficiently without excessive impurity formation.

Reaction Time: Prolonged reaction times can lead to the formation of degradation products and other impurities.

A study on the development of an analytical method for Mometasone Furoate impurities highlighted the importance of controlling parameters such as flow rate, mobile phase pH, and column temperature to ensure accurate quantification of impurities. savaglobal.com

Intermediates in the Mometasone Furoate synthesis pathway can play a direct role in the formation of Impurity F. researchgate.net For instance, an intermediate that is structurally similar to Mometasone Furoate but more susceptible to oxidation at the C-6 position could be a primary source of this impurity. The purity of each intermediate is crucial, as impurities in an early step can be carried through and react in subsequent steps to form new impurities. A study on the synthesis of Mometasone Furoate EP Impurity C detailed the characterization of a difuroate enol ether intermediate and its conversion to the target impurity, illustrating the importance of understanding intermediate reactivity. nih.govnih.gov

Degradation Pathways of Mometasone Furoate Yielding Impurity F and Related Substances

Mometasone Furoate can degrade under various conditions, leading to the formation of Impurity F and other related substances. Understanding these degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.

Mometasone Furoate is susceptible to degradation in aqueous environments, particularly through hydrolysis. nih.govcapes.gov.br The stability of Mometasone Furoate in aqueous solutions is significantly dependent on pH. nih.govresearchgate.net

Research has shown that the degradation of Mometasone Furoate in aqueous solutions follows pseudo-first-order kinetics. nih.gov The degradation rate increases with increasing pH, indicating that the hydroxide (B78521) ion catalyzes the turnover of Mometasone Furoate and its products. nih.govresearchgate.net The drug is relatively stable at a pH below 4, but its degradation accelerates at higher pH values. nih.govresearchgate.net

A study investigating the degradation kinetics of Mometasone Furoate reported the following degradation rate constants at 37°C:

Advanced Analytical Methodologies for Mometasone Furoate Ep Impurity F Characterization and Quantification

Chromatographic Separations for Impurity Profiling and Quantitative Analysis

Chromatographic techniques are the cornerstone for separating and quantifying impurities in active pharmaceutical ingredients (APIs). The complexity of the Mometasone (B142194) Furoate structure and the potential for various related compounds demand high-resolution separation methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. The development of a robust and stability-indicating HPLC method is crucial for the analysis of Mometasone Furoate and its impurities. savaglobal.com Method development often involves a systematic approach, such as Design of Experiments (DoE), to optimize various chromatographic parameters to achieve the desired separation. nih.gov

A stability-indicating method is essential to separate the drug substance from its degradation products and impurities. researchgate.net For Mometasone Furoate, this involves subjecting the drug to stress conditions like acid and alkali hydrolysis, oxidation, and thermal and photolytic degradation to ensure the method can effectively separate the resulting degradants from the main peak. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used mode of HPLC for the analysis of pharmaceutical compounds. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

Several RP-HPLC methods have been developed for the simultaneous estimation of Mometasone Furoate and other active ingredients or preservatives in various formulations. researchgate.netoup.comtijer.orgrroij.com These methods demonstrate the versatility of RP-HPLC in handling complex mixtures. For the specific task of impurity profiling of Mometasone Furoate, a gradient elution is often employed to resolve all known and unknown impurities. A typical method might use a C18 column and a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer or octanesulfonic acid sodium salt) and an organic solvent, with the composition of the mobile phase changing over the course of the analysis to elute impurities with a wide range of polarities. savaglobal.com

The table below summarizes typical parameters for an RP-HPLC method developed for the analysis of Mometasone Furoate and its impurities.

ParameterCondition
Stationary Phase Bakerbond C18, 250 x 4.6 mm, 5 µm savaglobal.com
Mobile Phase A Mixture of octanesulfonic acid sodium salt and phosphate buffer (pH 3.0) savaglobal.com
Mobile Phase B Acetonitrile savaglobal.com
Elution Isocratic (45:55 v/v of A:B) savaglobal.com
Flow Rate 0.8 mL/min savaglobal.com
Column Temperature 50°C savaglobal.com
Detection UV/PDA at 254 nm savaglobal.com
Injection Volume 50 µL savaglobal.com

This table is based on data from a study on the quantitation of known impurities in Mometasone Furoate. savaglobal.com

To ensure a comprehensive impurity profile, it is often necessary to use an orthogonal separation technique, which provides a different selectivity compared to the primary method (usually RP-HPLC). Supercritical Fluid Chromatography (SFC) has emerged as a valuable tool for this purpose in pharmaceutical analysis. nih.govresearchgate.netscispace.com

SFC utilizes a mobile phase composed of a supercritical fluid, most commonly carbon dioxide, often with a small amount of an organic modifier like methanol. nih.govresearchgate.net This technique can offer faster separations and reduced solvent consumption compared to HPLC. researchgate.netmdpi.com For Mometasone Furoate and its impurities, an SFC method using a silica (B1680970) column has been developed, providing a separation mechanism that is complementary to that of RP-HPLC. nih.govresearchgate.net This orthogonality is crucial for detecting impurities that might co-elute with the main peak or other impurities in the RP-HPLC method. A developed SFC method was able to separate all impurities and the active ingredient within 12 minutes, a significant reduction in run time compared to the RP-HPLC method. nih.govresearchgate.net

The table below outlines the conditions for an orthogonal SFC method for Mometasone Furoate impurity analysis.

ParameterCondition
Stationary Phase Silica column nih.govresearchgate.net
Mobile Phase Carbon Dioxide (CO2) and Methanol nih.govresearchgate.net
Detection UV nih.govresearchgate.net
Analysis Time < 12 minutes nih.govresearchgate.net
Capability Baseline separation of all impurities and the active ingredient nih.govresearchgate.net

This table is based on data from a study on the development of an orthogonal SFC method for Mometasone Furoate impurity analysis. nih.govresearchgate.net

The drive for faster analysis times and improved resolution has led to the development of Ultra-High Performance Liquid Chromatography (UHPLC) and Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC). Both techniques utilize columns packed with sub-2 µm particles to achieve higher efficiency and speed. hitachi-hightech.comresearchgate.net

UHPLC significantly improves upon conventional HPLC, offering better resolution for complex mixtures like steroid isomers. hitachi-hightech.com The choice of organic solvent (acetonitrile vs. methanol) in the mobile phase can also alter the elution order of steroids, providing an additional tool for method development. hitachi-hightech.com

Thin-Layer Chromatography (TLC) Applications for Related Substances

Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative and semi-quantitative analysis of pharmaceutical impurities. High-Performance TLC (HPTLC) offers improved resolution and sensitivity compared to conventional TLC. wiley.com

For the analysis of Mometasone Furoate and its related substances, TLC methods have been developed and validated. oup.comresearchgate.net These methods typically involve spotting the sample on a silica gel plate and developing it with a suitable mobile phase. The separated spots are then visualized under UV light and can be quantified using a densitometer. researchgate.net TLC is particularly useful as a simple and rapid screening tool. The British Pharmacopoeia has described a TLC method for the analysis of related substances in Mometasone Furoate aqueous nasal spray. savaglobal.com

The table below provides an example of a validated HPTLC method for the estimation of Mometasone Furoate.

ParameterCondition
Stationary Phase Pre-coated silica gel aluminum plate 60 F254 wiley.com
Mobile Phase Methanol: Water (8:2, v/v) wiley.com
Detection Densitometric measurement at 248 nm wiley.com

This table is based on data from a study on a specific HPTLC method validated for the estimation of Mometasone Furoate. wiley.com

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Confirmation

While chromatographic techniques are excellent for separating impurities, spectroscopic and spectrometric methods are indispensable for their structural elucidation and confirmation. The most powerful techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

For Mometasone Furoate impurities, LC-MS is a commonly used technique. researchgate.net The mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer (HRMS), provides information about the molecular weight and fragmentation pattern of the impurity, which is crucial for its identification. For instance, in the characterization of a related substance, Mometasone Furoate EP Impurity C, HRMS analysis showed a mass of m/z 579.1785, corresponding to the molecular formula C32H31ClO8 in positive ion mode. mdpi.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both 1H and 13C NMR, along with two-dimensional techniques like COSY and NOESY, are used to definitively establish the structure of an impurity. mdpi.com In the structural analysis of Mometasone Furoate EP Impurity C, 1H and 13C NMR data confirmed the presence of a second 2-furoyl group. mdpi.com The chemical shifts and coupling constants provide unequivocal evidence for the atom connectivity and stereochemistry of the molecule. Studies on the degradation products of Mometasone Furoate have also relied heavily on LC-MS and NMR analysis to identify the structures of the degradants. nih.gov

The combination of chromatographic separation with powerful spectroscopic detection, such as LC-MS/MS and LC-NMR, provides an integrated solution for the comprehensive characterization of impurities like Mometasone Furoate EP Impurity F.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. For this compound, both ¹H and ¹³C NMR are instrumental.

¹H NMR provides detailed information about the proton environment within the molecule. For instance, in a related mometasone impurity, specific chemical shifts can be assigned to the methyl protons (CH₃), methylene (B1212753) protons (CH₂Cl), and the various methine protons (CH) on the steroid backbone and furoate moiety. The coupling constants (J-values) observed in the ¹H NMR spectrum are crucial for determining the spatial relationship between adjacent protons, aiding in the assignment of stereochemistry.

¹³C NMR complements the proton data by providing a map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicative of its electronic environment. For example, the carbonyl carbons of the ketone and ester groups will resonate at significantly different frequencies than the sp³-hybridized carbons of the steroid nucleus.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to definitively link proton and carbon signals, providing a comprehensive and unambiguous assignment of the entire molecular structure of the impurity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of pharmaceutical impurities.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula of this compound. The empirical formula for this impurity is C₂₇H₂₈Cl₂O₇, corresponding to a molecular weight of 535.41 g/mol . sigmaaldrich.comveeprho.com HRMS analysis can confirm this with a high degree of confidence.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the separation, detection, and quantification of impurities in complex mixtures. In the context of Mometasone Furoate analysis, LC-MS allows for the separation of Impurity F from the active pharmaceutical ingredient (API) and other related substances.

The use of a suitable stationary phase, such as a C18 column, and a carefully optimized mobile phase gradient enables the chromatographic resolution of the impurity. researchgate.net Following separation, the mass spectrometer provides sensitive and selective detection. The development of LC-MS methods often involves optimizing the ionization source, with electrospray ionization (ESI) being a common choice for steroid analysis.

Recent advancements have focused on developing highly sensitive LC-MS methods capable of detecting and quantifying mometasone and its related compounds at very low levels, such as in human plasma. waters.com These methods often utilize solid-phase extraction (SPE) for sample clean-up and enrichment prior to LC-MS analysis.

For the analysis of trace-level impurities, tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity. This technique involves the selection of a specific precursor ion (the molecular ion of this compound) in the first mass analyzer, followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed in a second mass analyzer.

This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interference, allowing for the accurate quantification of the impurity even at very low concentrations. nih.gov The development of LC-MS/MS methods has enabled the quantification of mometasone furoate down to the picogram per milliliter (pg/mL) level in biological matrices, demonstrating the extreme sensitivity of this technique. waters.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the detection and quantification of chromophoric compounds like Mometasone Furoate and its impurities. The presence of conjugated double bonds in the steroid nucleus gives rise to strong UV absorbance.

A simple and rapid UV spectrophotometric method can be developed for the quantification of Mometasone Furoate, typically measuring absorbance at its wavelength of maximum absorption (λmax), which is around 248 nm. rjpn.org While this method is straightforward, its specificity for a particular impurity like Impurity F in the presence of the API and other impurities can be limited.

Therefore, UV detection is most effectively used in conjunction with a separation technique like high-performance liquid chromatography (HPLC). An HPLC-UV system allows for the separation of this compound from other components, and its concentration can then be determined by measuring the area of its corresponding chromatographic peak at a specific wavelength, often 254 nm. savaglobal.com

Analytical Method Validation for this compound Determination

The validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. This involves demonstrating that the method is reliable, reproducible, and accurate for the quantification of this compound.

Specificity and Selectivity Assessments

Specificity, or selectivity, is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, degradation products, and matrix components.

For an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from the peaks of mometasone furoate and other potential impurities. This is typically achieved by injecting individual solutions of the API and all known impurities to determine their retention times. A spiked solution containing all components is then analyzed to ensure baseline separation between all peaks.

Forced degradation studies are also a critical part of assessing specificity. The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The analytical method must be able to separate Impurity F from these newly formed degradants, thus demonstrating its stability-indicating nature. researchgate.netsavaglobal.com The goal is to achieve a resolution of at least 1.5 between all adjacent peaks to ensure reliable quantification. savaglobal.com

Linearity and Range Determination

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For this compound, a validated method demonstrated linearity over a range of 0.25 to 10 parts per million (ppm). This range is critical for ensuring that the method can accurately quantify the impurity at levels that are relevant to the quality control of the active pharmaceutical ingredient (API). The linearity is typically evaluated by visual inspection of a plot of signals as a function of analyte concentration. If there is a linear relationship, test results should be evaluated by appropriate statistical methods, such as by calculation of a regression line by the method of least squares.

Table 1: Linearity and Range Data for this compound
ParameterValueReference
Linear Range0.25 - 10 ppm

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

In the analysis of this compound, a robust trace analysis method was developed, achieving a Limit of Quantitation (LOQ) of 0.25 ppm. This corresponds to an absolute concentration of 1.25 ng/mL in a 5 g/L solution of mometasone furoate. Such a low LOQ is essential for controlling the impurity at very low levels, ensuring the safety and efficacy of the final drug product. The high sensitivity and low LOQ were achieved through the use of a triple quadrupole mass detector in multiple reaction monitoring (MRM) mode, which offers greater sensitivity compared to single ion monitoring (SIM) mode.

Table 2: LOD and LOQ Data for this compound
ParameterValueAbsolute ConcentrationReference
LOQ0.25 ppm1.25 ng/mL

Accuracy and Precision Assessments (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is added to a sample and the percentage of the added impurity that is recovered by the analytical method is calculated. For this compound, spiked samples demonstrated recoveries between 96% and 109% in the range of 0.25 to 2 ppm.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). System precision for the analytical method for this compound was reported to have an RSD of 1.08%.

Table 3: Accuracy and Precision Data for this compound
ParameterSpecificationValueReference
Accuracy (Recovery)0.25 - 2 ppm96% - 109%
Precision (System Precision RSD)-1.08%

Robustness and System Suitability Testing

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the analysis of this compound, the robustness of the method was evaluated using a Design of Experiments (DoE) approach. This involved a fractional factorial design of resolution III with 11 runs, where factors such as column temperature and quadrupole resolution were considered.

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. For the method described, a Phenomenex Gemini NX C-18 HPLC analytical column was utilized with electrospray ionization and a triple quadrupole mass detector, resulting in a short analysis time of 10 minutes.

Application of Quality by Design (QbD) and Design of Experiments (DoE) in Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. Design of Experiments (DoE) is a powerful statistical tool used in QbD to efficiently explore the effects of multiple variables on a process or product.

In the development of the analytical method for this compound, a DoE strategy was instrumental. A second DoE was conducted to optimize the LC-MS/MS method, leading to a robust and sensitive analytical procedure. This approach facilitated the trace analysis of the impurity and ensured the method's reliability through a systematic evaluation of key parameters. The use of DoE in method development is a testament to the modern, science- and risk-based approaches being adopted in pharmaceutical analysis to ensure the highest quality of analytical data.

Control Strategies and Management of Mometasone Furoate Ep Impurity F in Pharmaceutical Manufacturing

Pharmacopoeial Monographs and Reference Standards for Impurity F

Pharmacopoeial standards provide the official benchmarks for the quality of pharmaceutical substances. They define the acceptable limits for impurities and outline the analytical procedures for their detection and quantification.

The European Pharmacopoeia (EP) monograph for Mometasone (B142194) Furoate lists several specified impurities, including Impurity F. drugfuture.com The monograph sets clear limits for these impurities to ensure the quality of the API. Impurity F is chemically identified as 9,21-Dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate (B1237412), also known as 6-Oxo Mometasone Furoate. synzeal.com

The EP specifies the detection method, typically high-performance liquid chromatography (HPLC), and sets an acceptance criterion for each specified impurity. For Impurity F, the limit is not more than 0.3% relative to the Mometasone Furoate content. drugfuture.com This is determined by comparing the peak area of the impurity in the chromatogram to the peak area of the principal substance in a diluted reference solution. drugfuture.com

Table 1: EP Specifications for Mometasone Furoate EP Impurity F

AttributeSpecificationSource
Chemical Name 9,21-Dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate synzeal.com
Common Name 6-Oxo Mometasone Furoate synzeal.com
EP Impurity Designation Impurity F drugfuture.com
Acceptance Criterion Not more than 0.3% drugfuture.com

The accurate quantification of impurities relies on the availability of high-purity reference standards. The development of these standards is a complex process, particularly because impurities are often present in very low concentrations in the final API, making their isolation for characterization purposes challenging. nih.gov

Consequently, specialized chemical suppliers undertake the dedicated synthesis of impurity reference standards like this compound. nih.govresearchgate.net These standards are produced in required quantities and high purity, which is essential for their use in toxicological studies, analytical method development, and process validation. nih.govmdpi.comnih.gov

Certified reference materials (CRMs) for Impurity F are commercially available and are supplied with a comprehensive Certificate of Analysis (CoA). synzeal.comsigmaaldrich.com This certificate provides detailed characterization data, confirming the identity and purity of the standard, which is crucial for its application in quality control (QC) laboratories for Abbreviated New Drug Applications (ANDAs) and during routine commercial production. synzeal.comsynzeal.com

To ensure global consistency and comparability of analytical results, it is vital that impurity reference standards are traceable to primary pharmacopoeial standards. Suppliers of this compound secondary reference standards often provide documentation of multi-traceability to the primary standards of the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), where such primary standards are available. sigmaaldrich.comsigmaaldrich.com

This traceability ensures that the measurements made using the secondary standard are accurate and harmonized with the official pharmacopoeial methods. synzeal.comsynzeal.com The pharmacopoeias themselves, such as the BP and EP, provide primary reference standards for the active ingredient, Mometasone Furoate, against which these secondary impurity standards are ultimately benchmarked. sigmaaldrich.compharmacopoeia.comsigmaaldrich.com

Impurity Control in Active Pharmaceutical Ingredient (API) Manufacturing

Controlling impurities during the API manufacturing process is a proactive approach to ensure the final product meets the required quality specifications. This involves continuous monitoring and the implementation of effective purification strategies.

The industrial synthesis of Mometasone Furoate is a multi-step process that can generate various process-related impurities. nih.govresearchgate.netnih.gov Regulatory authorities require that these impurities be identified, monitored, and controlled. nih.gov Impurity profiling, including the tracking of Impurity F, is therefore an integral part of in-process control. nih.gov

This monitoring is crucial during process validation and helps in defining specifications for starting materials and intermediates. nih.gov A Quality by Design (QbD) approach is often employed, which may include "spike and purge" studies. grace.com In these studies, a known amount of a synthesized impurity is intentionally added (spiked) into the reaction mixture at a specific stage. The process is then monitored to determine how effectively the subsequent steps "purge" or remove the impurity, ensuring that the final API will consistently meet its quality attributes. grace.com

When in-process controls are insufficient to reduce an impurity to the required level, specific purification steps must be employed. The choice of purification technique depends on the physicochemical properties of the impurity relative to the API.

For steroidal compounds like Mometasone Furoate and its impurities, chromatographic purification is a highly effective technique. nih.gov Methods such as column chromatography using silica (B1680970) gel can separate compounds based on differences in polarity. Crystallization is another powerful purification method that separates the desired API from more soluble impurities. The synthesis of a structurally similar impurity, Mometasone Furoate EP Impurity C, utilized both silica filtration and crystallization to achieve high purity. nih.gov Other general methods that can be applied for impurity removal in liquid mixtures include adsorption, extraction, and filtration. google.com These techniques are standard in the pharmaceutical industry to mitigate impurities like Impurity F and ensure the final API complies with the stringent specifications set by pharmacopoeias.

Design of Synthetic Routes for Impurity Minimization

The effective control of this compound, chemically known as 9,21-dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate, begins with a thorough understanding of the synthetic process of the active pharmaceutical ingredient (API), Mometasone Furoate. Industrial manufacturing routes for mometasone furoate are often complex and can lead to the formation of various process-related impurities. researchgate.netnih.govnih.gov The minimization of Impurity F hinges on a carefully designed synthetic strategy that limits the potential for its formation.

While the precise synthetic pathway leading to the formation of this compound is not extensively detailed in publicly available literature, its structure suggests it may arise from oxidation or degradation of the mometasone furoate molecule itself or a late-stage intermediate. The presence of a ketone group at the C-6 position is the distinguishing feature of this impurity.

Strategies to minimize the formation of Impurity F should focus on the following key areas of the synthetic process:

Selection of Starting Materials and Reagents: The purity of starting materials and reagents is paramount. Any impurities in these materials could potentially carry through the synthesis or catalyze side reactions leading to the formation of Impurity F.

Optimization of Reaction Conditions: Critical process parameters such as temperature, reaction time, pH, and the choice of solvents and catalysts must be meticulously controlled. For instance, harsh oxidative conditions or prolonged reaction times at elevated temperatures could favor the formation of the C-6 oxo group. The use of milder and more selective reagents is a crucial strategy. For example, in related steroid syntheses, the choice of oxidizing agent and the careful control of stoichiometry and temperature have been shown to be critical in preventing unwanted side reactions. nih.gov

In-process Controls and Intermediate Purification: Implementing robust in-process controls allows for the monitoring of impurity formation at various stages of the manufacturing process. If Impurity F or a precursor is detected, appropriate purification steps, such as crystallization or chromatography, can be introduced to remove it before proceeding to the next step. A study on the synthesis of a related impurity, Mometasone Furoate EP Impurity C, highlights the importance of optimizing the final acylation step and the purification of intermediates to achieve high purity of the final compound. nih.govnih.gov

Understanding Reaction Mechanisms: A thorough investigation into the reaction mechanisms involved in the synthesis of mometasone furoate can help identify potential pathways for the formation of Impurity F. This knowledge can then be used to modify the synthetic route to disfavor these pathways. For example, if the formation of the C-6 ketone is found to be acid-catalyzed, adjusting the pH of the reaction mixture could significantly reduce the level of this impurity.

By employing these strategies, it is possible to design a synthetic route that minimizes the formation of this compound, thereby ensuring the quality and purity of the final API.

Impurity Management in Finished Pharmaceutical Products

The control of this compound extends beyond the synthesis of the API and into the formulation and shelf-life of the finished pharmaceutical product.

Stability-Indicating Methods for Impurity F in Mometasone Furoate Formulations

To ensure the quality and safety of mometasone furoate formulations throughout their shelf life, robust stability-indicating analytical methods are essential. These methods must be able to separate and accurately quantify Impurity F in the presence of the API, other impurities, and degradation products. savaglobal.comnih.gov

Several analytical techniques can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being the most common. savaglobal.comresearchgate.net A validated stability-indicating method for Impurity F would typically involve the following:

Method Development: This involves selecting a suitable chromatographic column, mobile phase, and detector to achieve adequate separation of Impurity F from mometasone furoate and other potential impurities. A study on the simultaneous determination of mometasone furoate and other components in a topical formulation utilized a Waters X-Bridge™ C18 column with a gradient elution of orthophosphoric acid in water and acetonitrile (B52724). nih.govmdpi.com Another validated HPLC method for mometasone furoate impurities used a Bakerbond C18 column with a mobile phase of octanesulfonic acid sodium salt and phosphate (B84403) buffer at pH 3.0 and acetonitrile. savaglobal.com

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug product is subjected to stress conditions such as acid, base, oxidation, heat, and light. savaglobal.comnih.gov The method must be able to resolve Impurity F from any degradation products formed under these conditions. In one study, mometasone furoate showed significant degradation in alkaline conditions. savaglobal.com

Method Validation: The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, linear, and robust. savaglobal.comnih.gov This involves assessing parameters such as limit of detection (LOD), limit of quantification (LOQ), and recovery.

The following table provides an example of chromatographic conditions that could be adapted for the analysis of this compound:

ParameterCondition 1Condition 2
Column Waters X-Bridge™ C18 (50 x 4.6 mm, 3.5 µm) nih.govmdpi.comBakerbond C18 (250 x 4.6 mm, 5 µm) savaglobal.com
Mobile Phase A 0.1% v/v Orthophosphoric acid in water nih.govmdpi.comOctanesulfonic acid sodium salt and phosphate buffer (pH 3.0) savaglobal.com
Mobile Phase B Acetonitrile nih.govmdpi.comAcetonitrile savaglobal.com
Elution Gradient nih.govmdpi.comIsocratic savaglobal.com
Detector UV at 256 nm nih.govmdpi.comUV/PDA at 254 nm savaglobal.com
Column Temperature Ambient50°C savaglobal.com

Risk Assessment and Control of Impurity F in Relation to Overall Drug Product Quality

The presence of impurities, even at trace levels, can impact the quality, safety, and efficacy of a drug product. Therefore, a thorough risk assessment is necessary to establish acceptable limits for this compound in the finished product.

Given its structure, Impurity F could potentially be classified as a genotoxic impurity, which are substances that can cause damage to genetic material. The control of genotoxic impurities is a critical aspect of pharmaceutical manufacturing and is guided by the principle of keeping exposure as low as reasonably practicable. acs.orgedqm.eu

The risk assessment and control strategy for Impurity F should follow a systematic approach:

Hazard Identification: The first step is to assess the genotoxic potential of Impurity F. This can be done through a combination of in silico predictions using computational toxicology models and, if necessary, in vitro genotoxicity assays.

Risk Characterization: If Impurity F is confirmed to be genotoxic, a permissible daily exposure (PDE) or a Threshold of Toxicological Concern (TTC) is established. The TTC concept allows for the definition of an acceptable intake for unstudied chemicals that pose a negligible risk of carcinogenicity. tapi.com For lifetime exposure, a TTC of 1.5 µ g/day is often applied for genotoxic impurities. edqm.eu

Control Strategy Development: Based on the risk assessment, a control strategy is developed to ensure that the level of Impurity F in the final drug product is below the established limit. This strategy integrates the controls implemented during API synthesis with those applied during the formulation and manufacturing of the finished product.

Lifecycle Management: The control strategy is not static and should be periodically reviewed and updated based on new information, such as long-term stability data or changes in the manufacturing process.

The following table outlines the key elements of a risk assessment and control strategy for this compound:

Risk Assessment ElementDescription
Potential Hazard Genotoxicity due to the α,β-unsaturated ketone structure.
Identification Method In silico analysis (e.g., DEREK, SARAH) followed by Ames test if necessary.
Acceptable Limit Based on Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure. edqm.eu
Control Points in Manufacturing - Optimization of API synthesis to minimize formation. - Purification of API to remove the impurity. - Setting appropriate specifications for the API and finished product. - Monitoring of impurity levels during stability studies.
Analytical Monitoring Use of a validated stability-indicating analytical method (e.g., HPLC, SFC) with a limit of quantification (LOQ) below the established control limit.

Future Directions in Mometasone Furoate Ep Impurity F Research

Development of Novel Analytical Technologies for Enhanced Trace-Level Detection

The accurate quantification of pharmaceutical impurities, often present at trace levels, necessitates the development of highly sensitive and specific analytical methods. For Mometasone (B142194) Furoate EP Impurity F, future research is poised to move beyond conventional chromatographic techniques towards more advanced analytical platforms.

Current methodologies for mometasone furoate and its impurities often rely on High-Performance Liquid Chromatography (HPLC). However, to achieve the low detection and quantification limits required by regulatory bodies, there is a growing need for more sophisticated approaches. A promising avenue of research lies in the application of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS). The enhanced resolution and speed of UHPLC, combined with the specificity and sensitivity of tandem mass spectrometry (MS/MS), would enable the unambiguous identification and quantification of Impurity F, even in complex matrices.

Furthermore, the principles of Design of Experiments (DoE) can be systematically applied to optimize LC-MS/MS methods for trace analysis of impurities in mometasone furoate. This statistical approach allows for the simultaneous investigation of multiple experimental parameters, leading to the development of robust and highly sensitive methods for detecting impurities at parts-per-million (ppm) levels. Such methodologies would be invaluable for routine quality control and stability testing of mometasone furoate drug substances and products.

Another area ripe for exploration is the development of orthogonal analytical techniques. While reversed-phase HPLC is a workhorse in pharmaceutical analysis, methods based on different separation principles, such as supercritical fluid chromatography (SFC), can provide complementary selectivity and are often faster. The development of a validated SFC method for Mometasone Furoate and its impurities would offer a valuable tool for cross-validation and a more comprehensive impurity profile.

Table 1: Potential Advanced Analytical Technologies for Mometasone Furoate EP Impurity F Detection

TechnologyPotential Advantages for Impurity F Detection
UHPLC-MS/MSHigh sensitivity, specificity, and speed; suitable for trace-level quantification.
SFCOrthogonal selectivity to HPLC, faster analysis times, and reduced solvent consumption.
Hyphenated NMR TechniquesProvides detailed structural information for definitive impurity identification.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)Offers an additional dimension of separation based on ion shape, aiding in the resolution of isomeric impurities.

Mechanistic Studies on Complex Impurity Interconversions and Reaction Kinetics

A thorough understanding of how this compound is formed is fundamental to controlling its presence in the final drug product. Future research should focus on elucidating the formation pathways and reaction kinetics associated with this impurity.

Mechanistic studies would likely involve forced degradation experiments under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal). By systematically exposing mometasone furoate to these conditions and monitoring the formation of Impurity F over time, researchers can identify the key factors that trigger its generation. The resulting degradation products can be analyzed using techniques like LC-MS to identify and structurally characterize intermediates, providing insights into the reaction mechanism.

Investigating the reaction kinetics would provide quantitative data on the rate of Impurity F formation under different conditions. This information is crucial for predicting the shelf-life of the drug product and for designing manufacturing processes that minimize the formation of this impurity. For instance, understanding the temperature dependence of the degradation pathway could inform the selection of appropriate storage and processing temperatures.

Advanced Approaches for Scalable Impurity Synthesis for Reference Material Availability

The availability of high-purity reference standards is a prerequisite for the accurate quantification of impurities. While reference materials for this compound are available, the development of advanced and scalable synthetic routes remains a key area of future research.

Currently, many pharmaceutical impurities are synthesized on a small scale, which can be a costly and time-consuming process. Future efforts should be directed towards developing more efficient and scalable synthetic strategies. This could involve the exploration of novel synthetic pathways, the optimization of existing routes using modern synthetic methodologies, or the application of biocatalysis to achieve more selective transformations.

A well-designed, scalable synthesis would not only ensure a reliable supply of the reference standard for routine quality control but also facilitate further toxicological studies if required. Companies specializing in the synthesis of pharmaceutical impurities and reference standards play a crucial role in this ecosystem, often offering custom synthesis services to meet the specific needs of pharmaceutical manufacturers. klivon.comklivon.com

Integration of Predictive Modeling and Computational Chemistry in Impurity Profiling

In recent years, computational tools have emerged as powerful assets in the prediction and characterization of drug impurities. Future research on this compound would greatly benefit from the integration of predictive modeling and computational chemistry.

In silico degradation pathway prediction software can be used to model the potential degradation products of mometasone furoate under various stress conditions. These models can help to identify potential impurities, including Impurity F, early in the drug development process, allowing for the proactive development of analytical methods and control strategies.

Computational chemistry, particularly density functional theory (DFT) calculations, can be employed to investigate the relative stabilities of mometasone furoate and its impurities. These calculations can also provide insights into the reaction mechanisms of impurity formation, complementing the experimental data from mechanistic studies. By understanding the electronic and structural factors that influence the formation of Impurity F, it may be possible to design manufacturing processes that are inherently less prone to its generation.

The integration of these predictive tools can significantly streamline the impurity profiling process, reducing the experimental burden and providing a deeper understanding of the chemical stability of mometasone furoate.

Q & A

Q. What methodologies assess the impact of this compound on drug crystallization and polymorphism?

  • Methodological Answer : Use scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to analyze impurity entrapment in crystal lattices. Adsorption isotherms quantify impurity-crystal binding affinity. Critical surface coverage (θcrit) models predict crystallization inhibition thresholds, validated via X-ray powder diffraction (XRPD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.